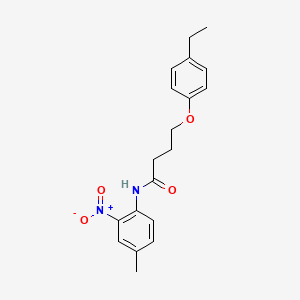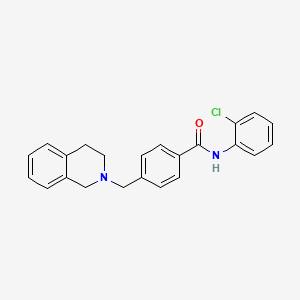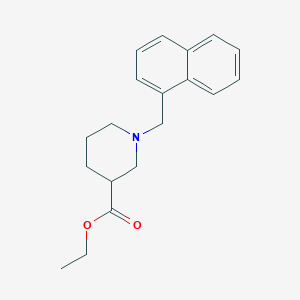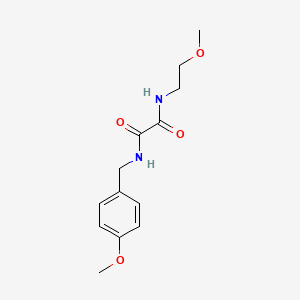
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized by Ligand Pharmaceuticals and GlaxoSmithKline in 1992. GW501516 is a popular compound in the field of sports medicine and exercise science due to its potential to enhance endurance performance.
Mecanismo De Acción
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide works by activating the PPARδ receptor, which plays a key role in regulating energy metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle. These effects result in improved endurance performance and increased energy expenditure.
Biochemical and Physiological Effects:
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been shown to increase endurance performance in both animal and human studies. It has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle. Additionally, it has been shown to increase HDL cholesterol levels and decrease triglyceride levels in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is a popular compound in the field of sports medicine and exercise science due to its potential to enhance endurance performance. However, its use in lab experiments is limited by its high cost and potential for off-target effects. Additionally, the long-term safety of 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is not well understood.
Direcciones Futuras
Future research on 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide should focus on its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, more research is needed to understand the long-term safety of 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide and its potential for off-target effects. Finally, more research is needed to understand the mechanism of action of 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide and its effects on energy metabolism.
Métodos De Síntesis
The synthesis of 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide involves the reaction of 4-(4-ethylphenoxy)-3-nitrobenzoic acid with 2-bromo-4-methyl-1-nitrobenzene in the presence of triethylamine and palladium on carbon. The resulting intermediate is then reduced with lithium aluminum hydride to yield 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide.
Aplicaciones Científicas De Investigación
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been extensively studied for its potential as an endurance-enhancing agent. In animal studies, it has been shown to increase mitochondrial biogenesis and improve glucose uptake in skeletal muscle, leading to improved endurance performance. In human studies, 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been shown to increase muscle oxygen uptake and improve running endurance. It has also been studied for its potential to treat metabolic disorders such as diabetes and obesity.
Propiedades
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-15-7-9-16(10-8-15)25-12-4-5-19(22)20-17-11-6-14(2)13-18(17)21(23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLPDFQSDIVYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)


![3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5122581.png)
![(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5122583.png)
![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5122594.png)
![4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5122597.png)
![6-[5-(4-bromophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5122610.png)
![N-[3-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5122615.png)

![N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
![dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate](/img/structure/B5122644.png)